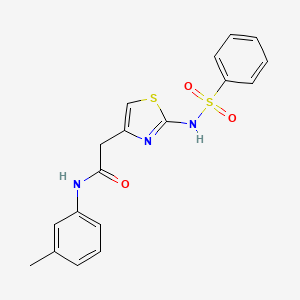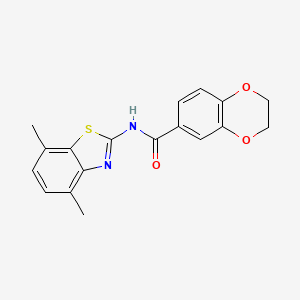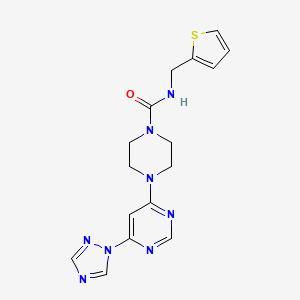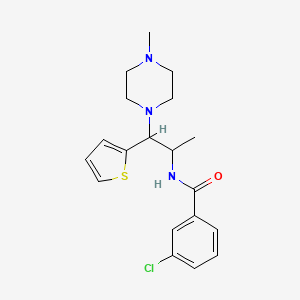![molecular formula C6H5BrN4 B2707617 3-Bromopyrazolo[1,5-a]pyrimidin-6-amine CAS No. 1367955-95-0](/img/structure/B2707617.png)
3-Bromopyrazolo[1,5-a]pyrimidin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromopyrazolo[1,5-a]pyrimidin-6-amine is a chemical compound with the CAS Number: 1367955-95-0. It has a molecular weight of 213.04 . This compound is a solid at room temperature .
Synthesis Analysis
The main synthesis route of pyrazolo[1,5-a]pyrimidines, which includes 3-Bromopyrazolo[1,5-a]pyrimidin-6-amine, allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Molecular Structure Analysis
The molecular structure of 3-Bromopyrazolo[1,5-a]pyrimidin-6-amine is represented by the linear formula C6H5BrN4 . The InChI Code for this compound is 1S/C6H5BrN4/c7-5-2-10-11-3-4(8)1-9-6(5)11/h1-3H,8H2 .Physical And Chemical Properties Analysis
3-Bromopyrazolo[1,5-a]pyrimidin-6-amine is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions .Aplicaciones Científicas De Investigación
Synthesis and Medicinal Applications : 3-Bromopyrazolo[1,5-a]pyrimidin-6-amine serves as a precursor in synthesizing a wide range of heterocyclic compounds with potential biological activities. For instance, its derivatives have been explored for antimicrobial, anticancer, and anti-inflammatory properties. The modification of this compound has led to the development of molecules with improved pharmacological profiles, showcasing its versatility in drug design and discovery efforts (Abdelriheem et al., 2017).
Inhibitors for Neurodegenerative Diseases : Research has focused on developing inhibitors targeting enzymes involved in neurodegenerative and neuropsychiatric diseases. Derivatives of 3-Bromopyrazolo[1,5-a]pyrimidin-6-amine have been identified as potent inhibitors of phosphodiesterase 1 (PDE1), with potential applications in treating cognitive deficits associated with schizophrenia and Alzheimer's disease. This underlines the compound's importance in creating new therapeutic agents for central nervous system disorders (Li et al., 2016).
Chemical Synthesis and Functionalization : The compound has been instrumental in the development of novel synthetic routes and methodologies. For example, its use in facilitating the synthesis of complex pyrazolo[1,5-a]pyrimidines and related structures through innovative functionalization strategies highlights its role in advancing synthetic chemistry (Catalano et al., 2015).
Biological Activity Enhancement : By incorporating 3-Bromopyrazolo[1,5-a]pyrimidin-6-amine into larger molecular frameworks, researchers have developed compounds with enhanced biological activities. These activities range from antimicrobial to anticancer properties, demonstrating the compound's contribution to the discovery of new drugs with potential clinical applications (Riyadh, 2011).
Exploring Mechanisms of Action : The structural diversity of derivatives synthesized from 3-Bromopyrazolo[1,5-a]pyrimidin-6-amine allows for the exploration of different mechanisms of action. This is crucial for understanding how these compounds interact with biological targets, paving the way for the design of more effective and selective therapeutic agents (Squarcialupi et al., 2013).
Safety And Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .
Propiedades
IUPAC Name |
3-bromopyrazolo[1,5-a]pyrimidin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-5-2-10-11-3-4(8)1-9-6(5)11/h1-3H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWUZECBEONKGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromopyrazolo[1,5-a]pyrimidin-6-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-2-((4-(dimethylamino)-3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2707538.png)
![3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one](/img/structure/B2707539.png)
![Prop-2-enyl 5-(4-methoxycarbonylphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2707542.png)

![3-(1-((3',4'-Dichloro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2707547.png)

![6-((3-(Trifluoromethyl)benzyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2707550.png)

![N-(3-chlorophenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2707552.png)
![N-[3-Oxo-3-[4-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]propyl]prop-2-enamide](/img/structure/B2707555.png)
![4-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2707556.png)
